Methyl beta-xylobioside

描述

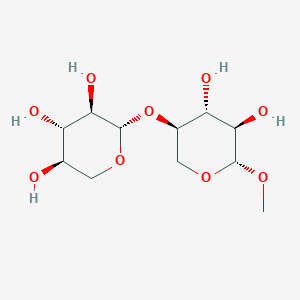

Methyl beta-xylobioside is an organic compound with the molecular formula C11H20O9 and a molecular weight of 296.27 g/mol . It is a disaccharide derivative composed of two beta-D-xylopyranosyl units linked by a 1-4 glycosidic bond, with a methyl group attached to the anomeric carbon of one of the xylopyranosyl units

准备方法

Synthetic Routes and Reaction Conditions: Methyl beta-xylobioside can be synthesized through a chemical reaction involving methyl beta-D-xylopyranoside and 4-nitrophenylboronic acid ester . The reaction typically involves the following steps:

Glycosylation: Methyl beta-D-xylopyranoside reacts with 4-nitrophenylboronic acid ester to form an intermediate.

Reduction: The intermediate is reduced to form the desired product.

Hydrolysis: The final step involves hydrolysis to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using xylanase-catalyzed transglycosylation reactions . This method is advantageous due to its specificity and efficiency in producing high yields of the desired product.

化学反应分析

Types of Reactions: Methyl beta-xylobioside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Enzyme Substrates in Xylanase Assays

Methyl beta-xylobioside as a Substrate:

this compound serves as an effective substrate for various xylanases, enzymes that catalyze the hydrolysis of xylan, a major component of plant cell walls. Its utility is highlighted in several studies:

- Fluorogenic Assays: this compound has been utilized to develop fluorogenic substrates for enzyme assays. These substrates enable the detection of xylanase activity through the release of fluorescent products upon hydrolysis. For instance, 4-methylumbelliferyl beta-D-xylobioside (MUX2) has been synthesized and tested as a substrate for xylanases from Aspergillus species, demonstrating high sensitivity and specificity in enzyme assays .

- Kinetic Studies: The compound is instrumental in kinetic studies aimed at understanding the catalytic mechanisms of xylanases. The kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using this compound as a substrate, allowing researchers to characterize enzyme activity under various conditions .

Biotechnological Applications

Biomass Degradation:

this compound plays a crucial role in the biotechnological sector, particularly in biomass degradation processes:

- Xylanase Production: Research indicates that this compound can be used as a substrate for the production of xylanases by fungi such as Aspergillus tamarii. This application is significant for biofuel production, where efficient breakdown of lignocellulosic biomass is essential .

- Enzyme Discovery: Activity-based probes derived from this compound have been employed to discover and characterize new xylan-degrading enzymes from fungal secretomes. These probes help identify β-xylosidases and endo-β-1,4-xylanases, which are crucial for efficient biomass conversion .

Structural and Conformational Studies

Conformational Analysis:

this compound has been studied for its structural properties and conformational flexibility:

- Nuclear Overhauser Effects (NOE): Studies utilizing NMR spectroscopy have provided insights into the conformational dynamics of this compound. These investigations reveal how the compound interacts with enzymes and other biomolecules at the molecular level .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across different studies:

Case Studies

Case Study 1: Xylanase Production Using this compound

In a study by Canadian Science Publishing, this compound was used as a substrate for producing xylanase by Aspergillus tamarii. The results indicated that this substrate significantly enhanced enzyme yield compared to other substrates tested. The kinetics of enzyme activity were thoroughly analyzed, demonstrating its potential for industrial applications in biofuels.

Case Study 2: Discovery of Xylan-Degrading Enzymes

Research published in Nature highlighted the use of cyclophellitol-derived activity-based probes targeting β-xylosidases and endo-β-1,4-xylanases. This compound was instrumental in assessing enzyme specificity and stability under industrially relevant conditions, showcasing its versatility beyond traditional biochemical applications .

作用机制

Methyl beta-xylobioside is similar to other disaccharide derivatives, such as cellobioside and maltobioside . it is unique due to the absence of -CH2OH groups on the C-5 of both sugars, which results in simpler spectra and greater flexibility around the anomeric linkage . This structural difference makes it a valuable compound for studying carbohydrate conformations and interactions.

相似化合物的比较

Cellobioside: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.

Maltobioside: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.

生物活性

Methyl beta-xylobioside (MeXyl) is a disaccharide derivative of xylan, specifically a methyl ether of β-D-xylopyranosyl-(1→4)-D-xylopyranose. Its biological activity is primarily studied in the context of enzymatic hydrolysis and its role as a substrate for various glycoside hydrolases. This article focuses on the biological activity of MeXyl, highlighting its enzymatic interactions, substrate specificity, and potential applications in biotechnology and research.

Enzyme Interactions

MeXyl serves as a substrate for several enzymes, particularly those belonging to the glycoside hydrolase family. Notably, it has been shown to be hydrolyzed by xylanases and xylosidases, which are critical for the degradation of xylan, a major component of plant cell walls.

- Xylanase Activity : Xylanases are enzymes that catalyze the endohydrolysis of (1→4)-β-D-xylosidic linkages in xylan. They can also act on MeXyl, albeit at varying rates depending on the enzyme's specificity. For instance, the enzyme SlXyn30A from Sugiyamaella lignohabitans demonstrated xylobiohydrolase activity by slowly releasing methanol from MeXyl, indicating that the xylose unit at the +1 subsite is not essential for hydrolysis .

- Xylosidase Activity : Xylosidases further hydrolyze xylooligosaccharides into xylose units. The hydrolysis kinetics of MeXyl by xylosidases have been documented, showing preferential cleavage patterns that are crucial for understanding enzyme efficiency and substrate interaction .

Case Study 1: Hydrolysis Kinetics

In a study examining the kinetics of MeXyl hydrolysis, researchers found that specific activities varied significantly among different enzymes. For example:

- SlXyn30A : Specific activity was recorded at 0.037 U/mg for Xyl3 and 56.7 U/mg for MeGlcA3Xyl3, indicating a preference for substrates with modifications such as methyl glucuronic acid substitutions .

- Enzyme Stability : The stability of xylanases when acting on MeXyl was also assessed, revealing that some enzymes maintained their activity under extreme pH conditions, which is beneficial for industrial applications .

Case Study 2: Transglycosylation Reactions

MeXyl has been utilized in transglycosylation reactions where it acts as both a donor and acceptor substrate. This versatility allows for the synthesis of various alkyl β-xylosides and other derivatives in the presence of primary alcohols . Such reactions highlight its potential in producing novel glycoside compounds useful in pharmaceuticals and food industries.

Substrate Specificity

The substrate specificity of enzymes acting on MeXyl is crucial for optimizing their application in biotechnological processes. Research indicates that:

- Glycoside Hydrolase Family 10 (GH10) : Enzymes from this family exhibit varying degrees of activity towards MeXyl compared to other substrates like 4-nitrophenyl-β-xylobioside. Mutations in key residues can significantly alter their hydrolytic efficiency .

- Comparative Analysis : A comparative analysis of enzyme activity against different substrates reveals that while some enzymes show high specificity towards MeXyl, others may prefer longer xylooligosaccharides or more complex polysaccharides .

Applications in Biotechnology

This compound's unique properties make it valuable in several biotechnological applications:

- Enzyme Assays : It serves as a substrate in enzyme assays to measure xylanase and xylosidase activities, facilitating research on biomass degradation and biofuel production.

- Synthetic Chemistry : Its role in transglycosylation reactions opens avenues for synthesizing new glycosides with potential therapeutic properties.

Data Table: Enzyme Specific Activity on this compound

| Enzyme | Specific Activity (U/mg) | Substrate Preference |

|---|---|---|

| SlXyn30A | 0.037 | Xyl3 |

| SlXyn30A | 56.7 | MeGlcA3Xyl3 |

| Xylanase B | Variable | Longer xylooligosaccharides |

| Xylose-specific Xylo | High | Methylated substrates |

属性

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTWYUVVELVCEW-JWJFVCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990222 | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69973-32-6 | |

| Record name | Methyl beta-xylobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。